Emicoron

描述

属性

IUPAC Name |

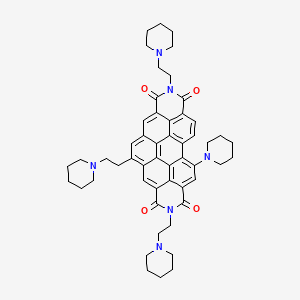

6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVIIJBMWLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H58N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Emicoron: A G-quadruplex Stabilizing Agent for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Emicoron is a synthetic polyaromatic benzo[ghi]perylen-diimide compound that has emerged as a promising G-quadruplex (G4) stabilizing agent with significant potential in targeted cancer therapy. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and the promoter regions of numerous oncogenes. By selectively binding to and stabilizing these G4 structures, this compound can modulate the expression of key cancer-related genes, offering a novel mechanism for anti-tumor activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its effects on critical signaling pathways.

Core Mechanism: G-quadruplex Stabilization

This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures. Its planar aromatic core allows it to stack on top of the G-tetrads, the hallmark of G-quadruplexes, via π-π interactions. This binding stabilizes the G4 conformation, making it more difficult for the cellular machinery to unwind the DNA, thereby interfering with processes like transcription and replication. This compound has demonstrated high selectivity for G-quadruplex DNA over canonical duplex DNA, a crucial feature for minimizing off-target effects.[1][2][3][4]

Quantitative Data on G-quadruplex Stabilization

This compound has been shown to effectively stabilize G-quadruplexes in the promoter regions of key oncogenes, leading to the downregulation of their expression. The following table summarizes the available quantitative data on the G-quadruplex stabilizing activity of this compound.

| Target G-quadruplex | Method | Parameter | Value | Reference |

| c-MYC Promoter | FRET Melting Assay | ΔTm (°C) | 16.4 | [5] |

| BCL-2 Promoter | FRET Melting Assay | ΔTm (°C) | 15.4 |

Note: ΔTm represents the increase in the melting temperature of the G-quadruplex upon binding of this compound, indicating stabilization.

Impact on Oncogenic Signaling Pathways

A primary target of this compound's G-quadruplex stabilizing activity is the promoter of the KRAS gene. By stabilizing the G4 structure in the KRAS promoter, this compound effectively downregulates KRAS mRNA and protein expression. This has significant downstream consequences on major oncogenic signaling pathways that are constitutively activated in many cancers.

The KRAS Signaling Cascade

The downregulation of KRAS by this compound leads to the suppression of two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways are critical for cell proliferation, survival, and differentiation, and their inhibition is a key aspect of this compound's antitumor efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a G-quadruplex stabilizing agent.

FRET Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide dual-labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively, is used. The oligonucleotide is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 0.2 µM.

-

Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

-

Ligand Addition: this compound is added to the annealed oligonucleotide solution at various concentrations. A control with no ligand is also prepared.

-

Melting Curve Analysis: The fluorescence of the samples is monitored using a real-time PCR machine while the temperature is gradually increased from 25°C to 95°C. As the G-quadruplex unfolds, the distance between the donor and quencher increases, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, identified by the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the this compound-treated sample.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the conformation of G-quadruplex DNA and to observe conformational changes upon ligand binding.

Protocol:

-

Sample Preparation: The G-quadruplex-forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM KCl, pH 7.0). The final DNA concentration is typically in the range of 5-10 µM.

-

Annealing: The DNA solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature.

-

Ligand Titration: A stock solution of this compound is titrated into the DNA solution in small aliquots.

-

CD Spectra Acquisition: CD spectra are recorded at room temperature over a wavelength range of 220-320 nm after each addition of this compound.

-

Data Analysis: Changes in the CD spectrum, such as shifts in the peaks or changes in ellipticity, indicate binding of this compound to the G-quadruplex and can provide information about the binding mode and induced conformational changes. Parallel G-quadruplexes typically show a positive peak around 264 nm and a negative peak around 245 nm.

Polymerase Stop Assay

This assay is used to demonstrate that a ligand-stabilized G-quadruplex can block the progression of DNA polymerase.

Protocol:

-

Template-Primer Design: A DNA template containing a G-quadruplex forming sequence is designed along with a complementary primer that binds upstream of the G4 motif.

-

Reaction Mixture: The template-primer duplex is mixed with a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the appropriate reaction buffer.

-

Ligand Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the ligand is also prepared.

-

Primer Extension: The primer extension reaction is initiated by incubating the mixture at the optimal temperature for the polymerase.

-

Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Data Analysis: The gel is visualized to detect the DNA fragments. The presence of a truncated product corresponding to the position of the G-quadruplex indicates that the polymerase has been stalled. An increase in the intensity of this stop product with increasing concentrations of this compound demonstrates its ability to stabilize the G-quadruplex and inhibit polymerase activity.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo antitumor efficacy of this compound. In xenograft models of human colorectal cancer, this compound treatment resulted in significant inhibition of tumor growth and reduced dissemination of tumor cells. These studies highlight the therapeutic potential of this compound as a G-quadruplex stabilizing agent in a clinical setting. This compound has been shown to be well-tolerated in mice, with a good safety profile.

Conclusion

This compound represents a promising new class of anticancer agents that function by stabilizing G-quadruplex structures in the promoters of key oncogenes. Its ability to downregulate KRAS expression and subsequently inhibit the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other G-quadruplex stabilizing agents. While no G-quadruplex binding compound has yet been approved for clinical use, the promising preclinical data for this compound and other similar molecules suggest that targeting G-quadruplexes is a viable and exciting strategy in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting G-Quadruplex DNA Structures by this compound Has a Strong Antitumor Efficacy against Advanced Models of Human Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Role of Emicoron in Downregulating KRAS Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, particularly in colorectal cancer (CRC), rendering tumors resistant to standard therapies. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Emicoron, a synthetic G-quadruplex (G4) ligand, has emerged as a promising agent capable of downregulating KRAS expression at both the mRNA and protein levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on KRAS expression in preclinical models, and the experimental protocols utilized to elucidate these effects. Furthermore, we present the key signaling pathways influenced by KRAS and a conceptual framework for the experimental workflows used to evaluate this compound's activity.

Introduction to KRAS and the Challenge of Targeting It

The KRAS gene encodes a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in KRAS, most commonly found in codons 12 and 13, lock the protein in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving oncogenesis.[1]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of suitable pockets for small molecule inhibitors. The discovery of G-quadruplex structures in the promoter region of the KRAS gene has opened up a new avenue for therapeutic intervention. These non-canonical secondary DNA structures can modulate gene expression, and stabilizing them with small molecule ligands can inhibit transcription.

This compound: A G-Quadruplex Ligand Targeting KRAS

This compound is a synthetic compound designed to bind to and stabilize G-quadruplex structures.[2] Research has indicated that this compound can directly target G4 structures present in the promoter of the KRAS gene.[1] By stabilizing these structures, this compound is hypothesized to interfere with the transcriptional machinery, leading to a reduction in KRAS mRNA and, consequently, KRAS protein levels.

Quantitative Effects of this compound on KRAS Expression

Studies in the HCT-116 human colorectal cancer cell line, which harbors a KRAS G13D mutation, have demonstrated the ability of this compound to downregulate KRAS expression in a dose- and time-dependent manner. The following tables summarize the observed trends based on densitometry analysis of PCR and Western blot results.

Table 1: Effect of this compound on KRAS mRNA Expression in HCT-116 Cells

| Treatment Group | Concentration (µM) | 6 hours (Relative Optical Density) | 12 hours (Relative Optical Density) | 24 hours (Relative Optical Density) |

| Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 0.5 | Reduced | Further Reduced | Significantly Reduced |

| This compound | 1.0 | Significantly Reduced | Markedly Reduced | Substantially Reduced |

Note: This table represents the trend of KRAS mRNA downregulation as described in the literature. Actual numerical values from the source publication were not available.

Table 2: Effect of this compound on KRAS Protein Expression in HCT-116 Cells

| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Relative KRAS Protein Level |

| Control | 0 | 24 | 1.00 |

| This compound | 1.0 | 24 | Significantly Reduced |

Note: This table represents the trend of KRAS protein downregulation as observed in Western blot analysis. Actual numerical values from the source publication were not available.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on KRAS expression.

Cell Culture and Treatment

-

Cell Line: HCT-116 (human colorectal carcinoma), known to harbor a KRAS G13D mutation.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.5 µM and 1 µM). Control cells are treated with an equivalent amount of the vehicle. Cells are treated for specified durations (e.g., 6, 12, and 24 hours).

RNA Extraction and PCR Analysis of KRAS mRNA

-

RNA Isolation: Total RNA is extracted from control and this compound-treated HCT-116 cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., SuperScript™ III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

-

PCR Amplification: The cDNA is used as a template for PCR amplification of the KRAS gene and a housekeeping gene (e.g., GAPDH or ACTB for normalization).

-

Primers: Specific primers for human KRAS and the housekeeping gene are used.

-

PCR Reaction Mix: A typical reaction mix includes cDNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide). The band intensity is quantified using densitometry software (e.g., ImageJ). The relative expression of KRAS mRNA is calculated by normalizing the intensity of the KRAS band to that of the housekeeping gene.

Protein Extraction and Western Blot Analysis of KRAS Protein

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for KRAS (e.g., from Santa Cruz Biotechnology) diluted in the blocking buffer. A primary antibody against a loading control protein (e.g., Actin or GAPDH) is used for normalization.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software, and the relative KRAS protein level is determined by normalizing to the loading control.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathways

The downregulation of KRAS by this compound is expected to inhibit the downstream signaling pathways that are constitutively active in KRAS-mutant cancers. The two primary pathways are:

-

RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival.

The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: KRAS downstream signaling pathways inhibited by this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical setting.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a novel and promising strategy for targeting KRAS-mutant cancers by downregulating KRAS expression through the stabilization of G-quadruplex structures in the gene's promoter. The data from preclinical studies in colorectal cancer cell lines are encouraging. Future research should focus on a more comprehensive quantitative analysis of this compound's effects across a broader panel of KRAS-mutant cell lines and in in vivo models. A critical next step will be to elucidate the specific downstream effects of this compound-mediated KRAS downregulation on the RAF-MEK-ERK and PI3K-AKT-mTOR pathways to fully understand its mechanism of anti-cancer activity. Such studies will be instrumental in guiding the further development of this compound as a potential therapeutic agent for KRAS-driven malignancies.

References

Emicoron: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emicoron is a novel synthetic benzo[ghi]perylene-diimide that has emerged as a promising multi-target anticancer agent. First synthesized in 2012, it has demonstrated significant in vivo antitumor activity, particularly in preclinical models of colon cancer.[1][2] Its mechanism of action is multifaceted, involving the inhibition of telomerase, displacement of the protective telomere protein POT1, and stabilization of G-quadruplex (G4) DNA structures, leading to DNA damage and downregulation of oncogenes such as KRAS.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

This compound was developed as part of a research program focused on polycyclic aromatic compounds with anticancer properties. The rationale for its design was based on the known ability of similar molecules, such as perylene (B46583) and coronene (B32277) derivatives, to inhibit telomerase and interact with G-quadruplex DNA structures, which are implicated in cancer cell proliferation and survival. This compound's unique structure, featuring a benzo[ghi]perylenic core with ethyl-piperidine side chains, was designed to enhance its biological activity and drug-like properties.

Synthesis of this compound

The synthesis of this compound has been a subject of optimization to improve its overall yield for preclinical studies. The initial five-step linear synthesis produced this compound with a global yield of approximately 28%. Subsequent modifications to the protocol have increased this yield to around 40%.

Original Synthetic Protocol

The original synthesis of this compound was a five-step process, with the key initial step being the bromination of perylene-3,4:9,10-tetracarboxylic dianhydride. This initial step produces two regioisomers of the dibromoderivative.

Improved Synthetic Protocol

The improved synthesis of this compound focuses on modifications to the second and third steps of the original protocol, leading to a significant increase in the overall yield.

Step 2 (Improved): Synthesis of N,N′-bis[2-(1-piperidino)-ethyl]-1,7-dibromoperylene-3,4:9,10-tetracarboxylic diimide (PIPER-Br)

-

Reactants: A mixture of the two isomers of dibromoperylene-3,4:9,10-tetracarboxylic dianhydride (5.001 g, 8:1 w/w ratio), anhydrous DMA (18 mL), anhydrous dioxane (18 mL), and 1-(2-aminoethyl)-piperidine (2.6 mL).

-

Procedure:

-

Under an argon atmosphere, dissolve the dibromoperylene-3,4:9,10-tetracarboxylic dianhydride isomers in anhydrous DMA and anhydrous dioxane at room temperature.

-

Add 1-(2-aminoethyl)-piperidine to the solution.

-

Stir the reaction mixture at 110 °C for 12 hours.

-

After cooling, add cold water (4 °C) to precipitate the product.

-

Isolate the product by filtration.

-

-

Yield: 93% (a mixture of two isomers in an 8:1 w/w ratio).

-

Improvement: The reaction time was increased from 6 to 12 hours, and the product was precipitated with cold water (4 °C) instead of room temperature water, improving the yield of this step by approximately 20%.

Step 3 (Improved): Synthesis of N,N′-bis[2-(1-piperidino)-ethyl]-1-(1-piperidinyl)-7-bromoperylene-3,4:9,10-tetracarboxylic diimide (PIP-PIPER-Br)

-

Reactants: The product from the previous step (6.011 g) and piperidine (B6355638) (30 mL).

-

Procedure:

-

Under an argon atmosphere, dissolve the PIPER-Br intermediate in piperidine.

-

Stir the reaction mixture at 80 °C for 30 minutes.

-

Add cold water (4 °C) and extract the crude product with dichloromethane.

-

Wash the organic phase with water until the aqueous layer is neutral.

-

Isolate the product by column chromatography on silica (B1680970) gel (dichloromethane:methanol 95:5 v/v).

-

-

Yield: 71% (a mixture of two isomers in an 8:1 w/w ratio).

-

Improvement: The original protocol used a 1:1 (v/v) mixture of dioxane and piperidine with hydroquinone (B1673460) at 100 °C for 40 minutes. The improved protocol uses only piperidine at a lower temperature and for a shorter duration, avoiding the use of hydroquinone.

Characterization Data

While detailed characterization data for the final this compound product is not fully available in the cited literature, some data for key intermediates has been reported.

| Intermediate | Analytical Data |

| PIP-PIPER-Br | ¹H-NMR (300 MHz, CDCl₃) δ: 9.41-9.34 (2H, m, aromatic H), 8.80 (1H, s, aromatic H), 8.57 (1H, d, J = 8.2 Hz, aromatic H), 8.49-8.46 (2H, m, aromatic H), 4.40-4.34 (4H, m, Nimidic-CH₂), 3.46-3.34 (2H, m, Car-Npiperidine-CH₂), 3.03-2.95 (2H, m, Car-Npiperidine-CH₂), 2.71-2.55 (12H, m, Npiperidine-CH₂ and CH₂piperidine), 1.89-1.42 (18H, m, CH₂piperidine). |

Mechanism of Action

This compound exerts its antitumor effects through a multi-target mechanism, primarily by interacting with telomeres and G-quadruplex DNA structures.

Telomere Targeting

At high concentrations, this compound acts as a telomerase inhibitor. At lower concentrations, it induces apoptosis in tumor cells by causing extensive damage to telomeric DNA. This damage is a result of the displacement of the telomeric protein, protection of telomeres 1 (POT1).

G-Quadruplex (G4) Stabilization

This compound is a potent G4 ligand, binding to and stabilizing G-quadruplex structures in the promoter regions of various oncogenes. This stabilization can lead to the downregulation of gene expression.

A significant aspect of this compound's activity is its ability to downregulate the expression of the KRAS oncogene. In HCT116 colon cancer cells, treatment with this compound has been shown to reduce both KRAS mRNA and protein levels. This effect is believed to be mediated by the stabilization of G4 structures within the KRAS gene.

Signaling Pathways and Experimental Workflows

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in various preclinical models, particularly those for colon cancer.

In Vitro Studies

-

Mechanism-based Assays:

-

Telomerase Inhibition: Quantitative data for the IC50 of this compound in telomerase activity assays are not specified in the reviewed literature.

-

POT1 Displacement: Direct quantitative measurements of POT1 displacement are not detailed in the available literature.

-

G-Quadruplex Binding: Specific binding affinities (e.g., Kd values) for this compound with various G-quadruplex structures have not been reported in the reviewed sources.

-

KRAS Downregulation: In HCT116 colon cancer cells treated with 0.5 and 1 µM this compound for up to 24 hours, a dose- and time-dependent decrease in KRAS mRNA was observed. Western blot analysis also confirmed a reduction in KRAS protein levels after treatment with 1 µM this compound for 24 hours.

-

In Vivo Studies

This compound has shown marked antitumoral activity in patient-derived xenograft (PDX) models of KRAS-mutated colorectal cancer. In these models, this compound treatment led to a reduction in tumor mass compared to untreated controls.

Furthermore, this compound has been shown to enhance the efficacy of standard chemotherapy. In a CRC PDX model, the combination of this compound with the FOLFIRI chemotherapy regimen resulted in tumor regression in three out of five mice and stabilization in the remaining two.

Toxicology

This compound has been reported to be well-tolerated in mice, with no adverse effects observed in preclinical studies.

| Assay | Cell Type | IC50 | IC90 | Reference |

| Colony-Forming Unit (CFU-GM) Assay | Human Bone Marrow Cells | Data not specified | Data not specified | |

| Mouse Bone Marrow Cells | Data not specified | Data not specified |

Note: While the study indicates that IC50 and IC90 values were determined from concentration-response curves, the specific numerical values are not provided in the abstract.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound listed in major clinical trial registries such as ClinicalTrials.gov or the EU Clinical Trials Register. This suggests that this compound has not yet formally entered human clinical trials.

Future Directions

This compound's multi-target mechanism of action, particularly its ability to downregulate KRAS and enhance the efficacy of standard chemotherapy, makes it a compelling candidate for further development. Future research should focus on:

-

Quantitative Biological Characterization: Detailed determination of IC50 values against a broad panel of cancer cell lines, as well as specific binding affinities and inhibitory concentrations for its various molecular targets.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) properties, and correlation of these with its pharmacodynamic effects in vivo.

-

Combination Therapies: Further exploration of synergistic effects with other targeted therapies and immunotherapies.

-

IND-enabling Studies: Completion of the necessary preclinical safety and toxicology studies to support an Investigational New Drug (IND) application for entry into human clinical trials.

Conclusion

This compound is a novel G4 ligand with a promising preclinical profile. Its unique multi-target mechanism, involving telomere disruption and downregulation of key oncogenes like KRAS, combined with a favorable safety profile in animal models, positions it as a strong candidate for further development as an anticancer therapeutic. The optimization of its synthesis has made it more accessible for extensive preclinical investigation. While quantitative biological data in the public domain is still somewhat limited, the existing evidence warrants continued research to fully elucidate its therapeutic potential and advance it towards clinical evaluation.

References

Emicoron: A Multi-Targeting G-Quadruplex Ligand for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Emicoron is a novel synthetic polycyclic aromatic compound that has emerged as a promising multi-targeting agent for cancer therapy. Its mechanism of action primarily revolves around its ability to bind to and stabilize G-quadruplex (G4) DNA and RNA structures, which are non-canonical secondary structures found in guanine-rich nucleic acid sequences. These structures are notably prevalent in telomeres and the promoter regions of various oncogenes, making them attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, with the CAS Number 1422423-23-1, is a complex heterocyclic molecule. Its structure is characterized by a large polyaromatic core with multiple piperidine (B6355638) side chains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₅₈N₆O₄ | [1] |

| Molecular Weight | 831.05 g/mol | [1] |

| Exact Mass | 831.4574 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Poorly soluble in water. May dissolve in DMSO, Ethanol, and DMF.[1] | [1] |

| LogP (octanol-water) | 8.39 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Rotatable Bonds | 10 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized to improve the overall yield. The following is a detailed protocol based on published literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Perylene-3,4:9,10-tetracarboxylic dianhydride

-

Bromine

-

N,N-bis(2-(piperidin-1-yl)ethyl)amine

-

Other necessary reagents and solvents

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

-

Purification apparatus (column chromatography)

-

Analytical instruments for characterization (¹H-NMR, Mass Spectrometry)

Procedure:

-

Bromination of Perylene (B46583) Dianhydride: The synthesis starts with the bromination of perylene-3,4:9,10-tetracarboxylic dianhydride. This step is crucial as it introduces bromine atoms onto the perylene core, which will later be substituted. The reaction conditions need to be carefully controlled to achieve the desired dibromo-derivative.

-

Imidation Reaction: The brominated perylene dianhydride is then reacted with N,N-bis(2-(piperidin-1-yl)ethyl)amine in a suitable solvent under reflux. This step forms the diimide structure with the piperidine-containing side chains.

-

Subsequent Substitution and Cyclization Steps: Further substitution and cyclization reactions are carried out to build the complete polycyclic structure of this compound. These steps involve the introduction of additional piperidine moieties and the formation of the final heterocyclic system.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system to isolate the pure this compound.

-

Characterization: The final product is characterized by ¹H-NMR and mass spectrometry to confirm its structure and purity. The ¹H-NMR spectrum should show the characteristic peaks corresponding to the aromatic protons of the polycyclic core and the aliphatic protons of the piperidine side chains.

Mechanism of Action and Biological Activities

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily by binding to and stabilizing G-quadruplex structures. This interaction disrupts critical cellular processes in cancer cells, including telomere maintenance and oncogene expression.

G-Quadruplex Stabilization

G-quadruplexes are four-stranded DNA or RNA structures formed in guanine-rich sequences. They are involved in the regulation of gene expression, DNA replication, and telomere maintenance. This compound's planar aromatic core allows it to stack on top of the G-tetrads, while its side chains interact with the grooves of the G-quadruplex, leading to high-affinity binding and stabilization.

Inhibition of Telomerase and Telomere Dysfunction

Telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive G-rich sequences that can form G-quadruplexes. In most cancer cells, the enzyme telomerase is overactivated and maintains telomere length, enabling unlimited cell division. By stabilizing the G-quadruplex structures in telomeres, this compound inhibits the activity of telomerase, leading to telomere shortening, DNA damage, and ultimately, cell senescence or apoptosis.[2]

Furthermore, this compound has been shown to displace the telomeric shelterin protein POT1 (Protection of Telomeres 1) from the telomeres.[2] The displacement of POT1 exposes the single-stranded telomeric DNA, triggering a DNA damage response and contributing to telomere dysfunction.

Caption: this compound-induced telomere dysfunction pathway.

Downregulation of Oncogene Expression

Many oncogenes, including KRAS, c-myc, and bcl-2, contain G-quadruplex forming sequences in their promoter regions. These G-quadruplexes can act as silencers of gene expression. This compound stabilizes these G-quadruplex structures, thereby repressing the transcription of these key oncogenes. The downregulation of KRAS, a critical signaling protein in many cancers, and the anti-apoptotic proteins c-Myc and Bcl-2, contributes significantly to the anticancer activity of this compound.

Caption: this compound-mediated downregulation of oncogene expression.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and cell-based assays can be performed. The following are detailed protocols for key experiments.

Experimental Workflow: Evaluating this compound's Biological Activity

Caption: Experimental workflow for evaluating this compound.

Protocol 1: G-Quadruplex Stabilization Assay (Circular Dichroism)

Principle: Circular Dichroism (CD) spectroscopy is used to characterize the conformation of G-quadruplex DNA and to assess the stabilizing effect of a ligand. Different G-quadruplex topologies (parallel, antiparallel, hybrid) have distinct CD spectral signatures.

Materials:

-

Synthetic G-quadruplex-forming oligonucleotides (e.g., from telomeric repeats or oncogene promoters).

-

This compound stock solution (in DMSO).

-

CD buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

CD spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Oligonucleotide Annealing: Dissolve the G-quadruplex oligonucleotide in the CD buffer to a final concentration of 5-10 µM. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper folding into the G-quadruplex structure.

-

CD Spectra Acquisition:

-

Record the CD spectrum of the folded oligonucleotide alone from 220 to 320 nm.

-

Titrate the oligonucleotide solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition of this compound, allowing for a short incubation period.

-

-

Data Analysis: An increase in the characteristic CD signal of the G-quadruplex upon addition of this compound indicates stabilization of the structure. The melting temperature (Tm) of the G-quadruplex can also be determined in the absence and presence of this compound by monitoring the CD signal at a specific wavelength as a function of temperature. An increase in Tm in the presence of this compound confirms its stabilizing effect.

Protocol 2: Telomerase Activity Assay (TRAP Assay)

Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity. Telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide, and these extension products are then amplified by PCR.

Materials:

-

Cancer cell lines known to have high telomerase activity.

-

Cell lysis buffer.

-

TRAP reaction buffer.

-

TS primer (telomerase substrate).

-

ACX primer (reverse primer).

-

Taq DNA polymerase.

-

dNTPs.

-

PCR thermocycler.

-

Polyacrylamide gel electrophoresis (PAGE) system.

-

DNA staining dye (e.g., SYBR Green).

Procedure:

-

Cell Extract Preparation: Prepare cell extracts from the cancer cell lines using a suitable lysis buffer. The protein concentration of the extracts should be determined.

-

Telomerase Extension: In a PCR tube, combine the cell extract with the TRAP reaction buffer, TS primer, and dNTPs. Incubate at room temperature to allow telomerase to extend the TS primer.

-

PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR to amplify the telomerase extension products. A typical PCR program includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Detection of Products: Analyze the PCR products by PAGE. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the cell extract. The effect of this compound can be assessed by pre-incubating the cell extract with different concentrations of the compound before the telomerase extension step.

Protocol 3: Western Blot for Oncogene Expression

Principle: Western blotting is used to detect and quantify the levels of specific proteins, in this case, the oncoproteins KRAS, c-Myc, and Bcl-2, in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., those with known high expression of KRAS, c-myc, or bcl-2).

-

This compound stock solution.

-

Cell culture medium and supplements.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE system.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies against KRAS, c-Myc, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer to extract total proteins. Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the target protein (KRAS, c-Myc, or Bcl-2).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to the loading control to determine the effect of this compound on their expression levels.

Conclusion

This compound represents a promising class of anticancer agents that function by targeting G-quadruplex structures, leading to a multi-pronged attack on cancer cells through telomere dysfunction and downregulation of key oncogenes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the chemical and biological properties of this compound and similar G4-ligands, paving the way for the development of novel and effective cancer therapies. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for clinical application.

References

Early-Stage Research on Emicoron's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emicoron is an emerging small molecule under investigation for its anti-tumor properties. Early-stage research has identified it as a potent G-quadruplex (G4) ligand, a class of compounds that stabilize non-canonical secondary structures in nucleic acids known as G-quadruplexes. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes, making them an attractive target for cancer therapy. This technical guide provides an in-depth overview of the foundational research into this compound's anti-tumor activity, with a focus on its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-targeted mechanism centered on the stabilization of G-quadruplex structures.[1] This leads to two primary downstream effects: the induction of telomere dysfunction and the transcriptional repression of key oncogenes, most notably KRAS.

Telomere Damage: By binding to and stabilizing G4 structures within telomeres, this compound disrupts the protective capping of chromosomes. This interference with telomere maintenance machinery leads to a DNA damage response, characterized by the presence of atypical mitotic figures, which ultimately contributes to the inhibition of cell proliferation in cancer cells.[2]

Downregulation of KRAS Expression: this compound has been shown to stabilize G-quadruplexes in the promoter region of the KRAS gene.[3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including colorectal cancer.[4][5] By stabilizing the G4 structure in its promoter, this compound impedes transcription, leading to a significant reduction in both KRAS mRNA and protein levels. This downregulation of a critical oncogenic driver is a key component of this compound's anti-tumor activity, particularly in KRAS-mutant cancers.

The following diagram illustrates the proposed signaling pathway for this compound's anti-tumor activity.

Quantitative Data on Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in several preclinical models of colorectal cancer. The following tables summarize the key quantitative findings from these early-stage studies.

Table 1: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Colorectal Cancer

| Parameter | Untreated Control | This compound-Treated | P-value | Reference |

| Tumor Growth Inhibition | - | 64% | 0.000 | |

| Median Survival Time | 33 days (19-41) | 63 days (49-76) | 0.000 |

Table 2: Effect of this compound on Mitosis in an Orthotopic Model of Colon Cancer

| Parameter | Untreated Control | This compound-Treated | P-value | Reference |

| Mitotic Index | Not specified | Significantly reduced | < 0.01 | |

| Atypical Mitotic Figures | Not specified | Significantly induced | Not specified |

Table 3: In Vitro Effect of this compound on KRAS Expression in HCT116 Colon Cancer Cells

| Treatment | KRAS mRNA Level | KRAS Protein Level | Reference |

| This compound (0.5 µM and 1 µM) | Dose- and time-dependent downregulation | Downregulated after 24h with 1 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research on this compound's anti-tumor activity.

Orthotopic Colon Cancer Mouse Model and In Vivo Efficacy Studies

This protocol describes the establishment of an orthotopic colon cancer model and the subsequent evaluation of this compound's therapeutic efficacy.

1. Cell Culture:

-

A90-LUC colorectal murine cells, which are engineered to express luciferase, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Animal Model:

-

Immunosuppressed mice (e.g., nude or SCID mice) are used to prevent rejection of the murine tumor cells.

-

All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

3. Orthotopic Implantation:

-

Mice are anesthetized, and a suspension of A90-LUC cells is carefully injected into the rectal mucosal surface.

4. Tumor Growth Monitoring:

-

Tumor growth is monitored in real-time using bioluminescence imaging.

-

Mice are injected intraperitoneally with D-luciferin, and the light emitted by the luciferase-expressing tumor cells is captured using a sensitive imaging system.

-

Imaging is typically performed at regular intervals (e.g., weekly) to track tumor progression.

5. This compound Administration:

-

This compound is administered to the treatment group, typically starting 7 days after tumor cell injection and continuing for a defined period (e.g., until day 21).

-

The drug is formulated in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneal injection).

6. Efficacy Assessment:

-

The primary endpoint is the inhibition of tumor growth, as quantified by bioluminescence signal intensity.

-

Secondary endpoints may include overall survival and the incidence of metastasis.

7. Histological Analysis:

-

At the end of the treatment period, mice are euthanized, and tumors are excised.

-

Tumors are fixed in 10% buffered formalin, processed, and embedded in paraffin.

-

Sections are cut and stained with Hematoxylin and Eosin (H&E) for morphological analysis.

-

The mitotic index (number of mitotic figures per unit area) and the presence of atypical mitoses are evaluated by a pathologist.

Quantification of KRAS mRNA by RT-qPCR

This protocol outlines the steps for measuring the relative expression of KRAS mRNA in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

HCT116 human colorectal carcinoma cells are cultured in standard conditions.

-

Cells are treated with this compound at various concentrations (e.g., 0.5 µM and 1 µM) for different time points (e.g., 6, 12, and 24 hours).

2. RNA Extraction:

-

Total RNA is extracted from the treated and untreated control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

3. Reverse Transcription (RT):

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

-

The qPCR reaction is performed using a real-time PCR system.

-

The reaction mixture includes the synthesized cDNA, forward and reverse primers specific for KRAS, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

The relative expression of KRAS mRNA is calculated using the ΔΔCt method.

Quantification of KRAS Protein by Western Blot

This protocol details the procedure for assessing the levels of KRAS protein in cancer cells after this compound treatment.

1. Cell Culture and Treatment:

-

HCT116 cells are cultured and treated with this compound (e.g., 1 µM for 24 hours) as described previously.

2. Protein Extraction:

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for KRAS (e.g., from Santa Cruz Biotechnology).

-

A primary antibody against a loading control protein (e.g., actin) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

5. Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands corresponding to KRAS and the loading control is quantified using densitometry software (e.g., ImageJ).

-

The relative KRAS protein level is determined by normalizing the intensity of the KRAS band to that of the loading control.

Conclusion

The early-stage research on this compound demonstrates its potential as a novel anti-tumor agent, particularly for KRAS-driven colorectal cancers. Its unique mechanism of action, involving the stabilization of G-quadruplex structures in both telomeres and oncogene promoters, provides a multi-pronged attack on cancer cell proliferation. The quantitative data from preclinical models are promising, showing significant tumor growth inhibition and a survival benefit. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic candidate. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing its pharmacological properties, and evaluating its efficacy in a broader range of cancer models.

References

- 1. This compound: A multi-targeting G4 ligand with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Integrated multi-omics characterization of KRAS mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Emicoron: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emicoron is a novel G-quadruplex (G4) ligand investigated for its antitumor properties, particularly in cancers harboring KRAS mutations. This document outlines the in vitro pharmacodynamics of this compound, focusing on its mechanism of action in downregulating the expression of the KRAS oncogene. Experimental data from studies on the HCT-116 human colorectal cancer cell line demonstrate that this compound effectively reduces both KRAS messenger RNA (mRNA) and protein levels. This guide provides a summary of the quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development.

Quantitative Pharmacodynamic Data

The primary in vitro pharmacodynamic effect of this compound is the targeted downregulation of KRAS expression. The following table summarizes the effective concentrations observed in the KRAS-mutant HCT-116 human colorectal cancer cell line.

| Parameter | Cell Line | Concentration | Effect | Duration | Citation |

| KRAS mRNA Downregulation | HCT-116 | 0.5 µM - 1 µM | Significant reduction in KRAS mRNA levels. | 6, 12, 24 hours | [1] |

| KRAS Protein Downregulation | HCT-116 | 1 µM | Significant reduction in KRAS protein levels. | 24 hours | [1] |

| Cell Proliferation Inhibition | General Tumor Cells | Not Specified | Inhibition of cell proliferation. | Not Specified | [2] |

Note: While this compound has been shown to inhibit cell proliferation, specific IC50 values for the HCT-116 cell line are not publicly available at this time. The effective concentrations listed are based on observed target modulation (KRAS downregulation).

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and stabilizing G-quadruplex (G4) structures. These are non-canonical secondary structures that can form in guanine-rich nucleic acid sequences. G4 structures in the promoter regions of oncogenes, such as KRAS, can act as transcriptional repressors. By stabilizing these structures, this compound is believed to inhibit the transcription of the KRAS gene, leading to a subsequent decrease in KRAS protein levels.

The KRAS protein is a critical GTPase that functions as a molecular switch in intracellular signaling. When active (GTP-bound), it triggers multiple downstream pathways that drive cell proliferation, survival, and differentiation. The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By reducing the cellular pool of KRAS protein, this compound effectively dampens the signaling flux through these key oncogenic cascades.

References

Preliminary In Vivo Efficacy of Emicoron: A Technical Whitepaper

Disclaimer: Emicoron is a hypothetical antiviral agent. The data, protocols, and pathways described in this document are representative examples derived from publicly available research on various antiviral drugs and are intended to illustrate the format and content of a technical guide for drug development professionals.

Introduction

Viral diseases pose a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is a critical priority for the scientific and medical communities. This document provides a technical overview of the preliminary in vivo studies conducted to evaluate the efficacy of this compound, a novel small-molecule inhibitor targeting viral replication. Early preclinical development is crucial for establishing a potential therapeutic index, which involves assessing antiviral activity, cytotoxicity, and preliminary pharmacokinetic and toxicological profiles in animal models.[1] This guide summarizes the key findings from these foundational studies, details the experimental protocols used, and visualizes the proposed mechanism of action. The data presented herein support the continued development of this compound as a promising antiviral candidate.

Proposed Mechanism of Action

This compound is designed as a direct-acting antiviral (DAA) agent that interferes with the viral replication cycle.[2][3] Specifically, it is hypothesized to function as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome.[4] By targeting a viral-specific enzyme, this compound aims to achieve a high degree of selectivity, minimizing off-target effects on host cellular processes.[3] The inhibition of RdRp effectively terminates the synthesis of new viral RNA, thereby halting the production of new virions and preventing the spread of infection. This targeted approach is a common strategy in antiviral drug development, aiming to disrupt processes unique to the virus.

In Vivo Efficacy Studies

To assess the antiviral efficacy of this compound in vivo, studies were conducted using established animal models that recapitulate key aspects of human viral disease. The AG129 mouse model, which lacks interferon receptors and is highly susceptible to viral infections, was selected for these initial studies.

Data Presentation

The primary endpoints for efficacy were the reduction in viral load in key tissues and the improvement in survival rates. Animals were treated with this compound or a vehicle control following viral challenge.

Table 1: Viral Load Reduction in Lung Tissue

| Treatment Group | Dose (mg/kg) | Mean Viral Titer (log10 TCID50/g) at Day 4 Post-Infection | Log Reduction vs. Vehicle |

| Vehicle Control | - | 7.8 ± 0.6 | - |

| This compound | 50 | 5.2 ± 0.8 | 2.6 |

| This compound | 100 | 3.1 ± 0.9 | 4.7 |

Table 2: Survival Analysis in Lethal Challenge Model

| Treatment Group | Dose (mg/kg) | N | Median Survival (Days) | Survival Rate (%) at Day 14 |

| Vehicle Control | - | 10 | 7 | 0% |

| This compound | 50 | 10 | 12 | 40% |

| This compound | 100 | 10 | Not Reached | 90% |

These results demonstrate a dose-dependent antiviral effect of this compound, with the 100 mg/kg dose leading to a significant reduction in viral replication and a dramatic increase in survival.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical findings. The following section outlines the protocols for the key experiments conducted.

Animal Model and Husbandry

-

Species/Strain: AG129 mice (deficient in IFN-α/β and -γ receptors).

-

Age/Sex: 6-8 week old, male and female.

-

Housing: Housed in BSL-3 facilities in individually ventilated cages with ad libitum access to food and water.

-

Acclimation: Animals were acclimated for a minimum of 7 days prior to experimental use.

Efficacy Study Workflow

The overall workflow of the efficacy studies followed a standardized procedure to ensure consistency and minimize variability.

Viral Challenge

-

Virus Strain: A well-characterized, pathogenic strain relevant to the therapeutic indication.

-

Inoculation: Animals were anesthetized and intranasally inoculated with 1x10^5 TCID50 of the virus in a 50 µL volume.

-

Dosing: Treatment with this compound (formulated in 0.5% methylcellulose) or vehicle was initiated 4 hours post-infection and continued twice daily for 7 days.

Viral Load Quantification

-

Sample Collection: On day 4 post-infection, a subset of animals was euthanized, and lung tissues were aseptically harvested.

-

Tissue Homogenization: Tissues were weighed and homogenized in sterile phosphate-buffered saline (PBS).

-

Quantification Method: Viral titers were determined by a standard endpoint dilution assay (TCID50) on Vero E6 cells. Quantitative real-time PCR (RT-qPCR) can also be used to determine the presence of viral genetic material. The results were expressed as TCID50 per gram of tissue.

Preliminary Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Preliminary pharmacokinetic (PK) studies were performed in healthy rats to assess the profile of this compound following oral administration.

Table 3: Key Pharmacokinetic Parameters of this compound in Rats (100 mg/kg, Oral)

| Parameter | Value |

| Cmax (Maximum Concentration) | 15.2 µg/mL |

| Tmax (Time to Cmax) | 2.0 hours |

| AUC (Area Under the Curve) | 98.5 µg*h/mL |

| T½ (Half-life) | 6.5 hours |

The data indicate that this compound is orally bioavailable, reaching peak plasma concentrations within 2 hours. The half-life of 6.5 hours supports a twice-daily dosing regimen. These PK properties are crucial for ensuring that sufficient drug concentrations are maintained at the site of viral replication.

Conclusion

The preliminary in vivo studies provide compelling evidence for the antiviral efficacy of this compound. The agent demonstrated a significant, dose-dependent reduction in viral load and a marked improvement in survival rates in a stringent animal model. The proposed mechanism of action, targeting the viral RdRp, offers a selective approach to inhibiting viral replication. Combined with a favorable preliminary pharmacokinetic profile, these findings strongly support the continued preclinical development of this compound as a potential therapeutic for the treatment of viral infections. Further studies will focus on comprehensive toxicology, dose-range finding in additional animal models, and formulation optimization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antiviral drug - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Emicoron in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emicoron is a novel synthetic G-quadruplex (G4) ligand that has demonstrated promising antitumor activity, particularly in cancers harboring KRAS mutations.[1][2][3] These mutations are prevalent in a variety of malignancies, including a significant subset of colorectal cancers (CRC), and are associated with resistance to standard therapies.[4] this compound's unique mechanism of action, targeting the genetic machinery of cancer cells, presents a compelling avenue for the development of new therapeutic strategies.[5][6] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in cell culture models.

Mechanism of Action

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures.[1][2] These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. G4 structures are notably present in the promoter regions of various oncogenes, including KRAS, as well as in telomeres.[1][7]

By stabilizing the G4 structure in the KRAS promoter, this compound is thought to interfere with transcription, leading to the downregulation of both KRAS mRNA and protein expression.[4][5] Since KRAS is a critical upstream regulator of multiple pro-proliferative and survival signaling pathways, its suppression by this compound leads to the inhibition of downstream cascades, including the RAF-MEK-ERK and PI3K-AKT pathways.[8] This ultimately results in decreased cancer cell proliferation, induction of apoptosis, and a reduction in tumor growth.[2][3] this compound has been shown to be effective in both in vitro and in vivo models of KRAS-mutated colorectal cancer and has a favorable toxicological profile.[2][9]

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound on colorectal cancer cell lines.

Note: The following data are for illustrative purposes to demonstrate the expected outcomes of the described experimental protocols. Actual values may vary depending on the specific experimental conditions and cell lines used.

Table 1: Illustrative Cell Viability (IC50) Data for this compound

| Cell Line | KRAS Status | IC50 (µM) after 72h Treatment |

| HCT-116 | Mutated (G13D) | 1.5 |

| SW480 | Mutated (G12V) | 2.1 |

| LoVo | Mutated (G13D) | 1.8 |

| Caco-2 | Wild-Type | > 25 |

Table 2: Illustrative Induction of Apoptosis by this compound in HCT-116 Cells

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| Vehicle Control (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |

| This compound (1.5 µM) | 15.7 ± 2.1 | 8.2 ± 1.5 | 23.9 ± 3.6 |

| This compound (3.0 µM) | 28.4 ± 3.5 | 14.6 ± 2.2 | 43.0 ± 5.7 |

Table 3: Illustrative Cell Cycle Analysis of HCT-116 Cells Treated with this compound

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 45.3 ± 3.2 | 35.1 ± 2.8 | 19.6 ± 1.9 |

| This compound (1.5 µM) | 62.1 ± 4.1 | 20.5 ± 2.5 | 17.4 ± 1.8 |

| This compound (3.0 µM) | 70.8 ± 4.8 | 15.3 ± 2.1 | 13.9 ± 1.5 |

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

KRAS-mutated (e.g., HCT-116, SW480) and KRAS wild-type (e.g., Caco-2) colorectal cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for KRAS and Downstream Signaling Proteins

This protocol is used to assess the protein levels of KRAS and the phosphorylation status of downstream effectors like ERK.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells with lysis buffer and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

RT-qPCR for KRAS mRNA Expression

This protocol quantifies the levels of KRAS mRNA to determine if this compound affects its transcription.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for KRAS and a housekeeping gene (e.g., GAPDH, ACTB)

-

RT-qPCR instrument

Procedure:

-

Treat cells with this compound as described previously.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Assess the quantity and quality of the RNA.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction in an RT-qPCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of KRAS mRNA, normalized to the housekeeping gene.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound and harvest them.

-

Wash the cells with cold PBS and resuspend the pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Caption: this compound's mechanism of action targeting the KRAS signaling pathway.

Caption: Experimental workflow for evaluating this compound in cell culture.

References

- 1. rsc.org [rsc.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting G-Quadruplex DNA Structures by this compound Has a Strong Antitumor Efficacy against Advanced Models of Human Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A multi-targeting G4 ligand with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colony-forming ability in vitro and clonology of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Colony‐forming Ability in vitro and Clonology of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Emicoron Treatment in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Emicoron, a novel G-quadruplex (G4) ligand, in preclinical in vivo xenograft models of colorectal cancer (CRC). This compound has demonstrated significant antitumor activity by targeting and downregulating KRAS expression, a key oncogene in CRC. This document outlines the mechanism of action, experimental protocols for cell line-derived and patient-derived xenograft (PDX) models, and expected outcomes based on preclinical studies.

Mechanism of Action: Targeting KRAS through G-Quadruplex Stabilization

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures within the promoter region of the KRAS gene. This stabilization inhibits gene transcription, leading to a downstream reduction in both KRAS mRNA and protein levels.[1] As KRAS is a critical node in signaling pathways that drive cell proliferation and survival, its downregulation by this compound leads to the inhibition of tumor growth. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways.

Experimental Protocols

This section details the protocols for establishing and treating colorectal cancer xenografts with this compound, both as a single agent and in combination with the standard-of-care chemotherapy regimen, FOLFIRI (irinotecan, 5-fluorouracil (B62378), and leucovorin).

Cell Line-Derived Xenograft (CDX) Model: HCT116

1. Cell Culture and Preparation:

-

Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

2. Animal Husbandry and Tumor Implantation:

-

Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Allow mice to acclimate for at least one week before any procedures.

-

Subcutaneously inject 100 µL of the HCT116 cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth.

3. Treatment Protocol:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

This compound Monotherapy: Administer this compound intraperitoneally (i.p.) at a dose of 15 mg/kg, three times a week.

-

Control Group: Administer a vehicle control (e.g., saline) following the same schedule as the treatment group.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) / 2.

-

Monitor animal body weight and general health status regularly.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

Patient-Derived Xenograft (PDX) Model

1. PDX Establishment:

-

Surgically obtain fresh tumor tissue from consenting colorectal cancer patients.